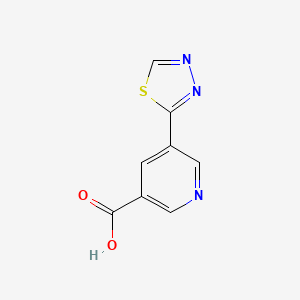

5-(1,3,4-Thiadiazol-2-yl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346687-59-9 |

|---|---|

Molecular Formula |

C8H5N3O2S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)6-1-5(2-9-3-6)7-11-10-4-14-7/h1-4H,(H,12,13) |

InChI Key |

NMSUAJZKXMBXOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C2=NN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1,3,4 Thiadiazol 2 Yl Nicotinic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 5-(1,3,4-Thiadiazol-2-yl)nicotinic Acid Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several logical bond disconnections to identify potential starting materials. The most common strategies hinge on the formation of the 1,3,4-thiadiazole (B1197879) ring, which is a well-established area of heterocyclic chemistry.

Two primary disconnection points are considered:

Disconnection of the C-N and C-S bonds within the thiadiazole ring: This is the most prevalent approach. It leads back to an N-acylthiosemicarbazide precursor, specifically nicotinoyl thiosemicarbazide (B42300). This intermediate already contains the necessary pyridine-carbonyl-N-N-C=S backbone. The nicotinoyl thiosemicarbazide can be further disconnected to nicotinic acid hydrazide and a source of the thiocarbonyl group, or from nicotinoyl isothiocyanate and hydrazine (B178648). The nicotinic acid hydrazide itself is readily prepared from nicotinic acid. rdd.edu.iq

Disconnection of the C-C bond between the pyridine (B92270) and thiadiazole rings: This approach would involve a cross-coupling reaction, potentially joining a halogenated nicotinic acid derivative with a metallated 1,3,4-thiadiazole, or vice versa. While feasible in modern organic synthesis, the formation of the thiadiazole ring from an acyclic precursor is often more direct and higher yielding for this class of compounds.

Based on these analyses, the most strategically sound and commonly employed pathway involves the construction of the thiadiazole ring onto a pre-existing nicotinic acid framework.

Classical and Contemporary Synthetic Routes to 1,3,4-Thiadiazole Core Structures

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized as classical and contemporary routes.

Classical Routes: The most common classical method involves the acid-catalyzed cyclization of acylthiosemicarbazides. rdd.edu.iq This reaction typically uses strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride to effect the dehydration and ring closure. rdd.edu.iqencyclopedia.pubnih.govdergipark.org.tr Another classical approach is the reaction of acyl hydrazides with carbon disulfide in the presence of a base, which leads to 5-substituted-1,3,4-thiadiazole-2-thiols. researchgate.netjmchemsci.com

Contemporary Routes: Modern methods often focus on improving efficiency, yield, and substrate scope, sometimes under milder or metal-free conditions. These include:

Iodine-mediated oxidative cyclization: A transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by an oxidative C-S bond formation mediated by iodine, provides an efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Photocatalytic synthesis: Under mild and metal-free conditions, a chemodivergent synthesis of 2-amino-1,3,4-thiadiazoles can be achieved from isothiocyanates and hydrazones using photocatalysis, with the reaction medium (neutral or acidic) directing the outcome. organic-chemistry.org

Use of Lawesson's Reagent: Thionation of N,N'-acylhydrazines using Lawesson's reagent or its variants can yield 1,3,4-thiadiazoles in high yields. organic-chemistry.org

A summary of common synthetic routes is presented below.

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Acylthiosemicarbazide Cyclization | Acylthiosemicarbazide | H₂SO₄, PPA, POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Acylhydrazide Cyclization | Acylhydrazide, Carbon Disulfide | KOH, Ethanol | 5-Substituted-1,3,4-thiadiazole-2-thiol |

| Oxidative Cyclization | Thiosemicarbazide, Aldehyde | I₂, (NH₄)Fe(SO₄)₂ | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thionation of Acylhydrazines | N,N'-Diacylhydrazine | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole |

Approaches for Functionalization and Derivatization of the Nicotinic Acid Moiety

Nicotinic acid, or vitamin B3, is a robust and readily available starting material. chemistryjournal.net Its functionalization is key to incorporating it into the target scaffold. The primary point of functionalization is the carboxylic acid group.

Common derivatization strategies include:

Activation of the Carboxylic Acid: The most direct method to prepare for reactions like hydrazide formation is to activate the carboxylic acid. This is typically achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rdd.edu.iq

Esterification: Conversion to a methyl or ethyl ester can protect the carboxylic acid or modify its reactivity. This is often done using an alcohol under acidic conditions. researchgate.net

Amide Formation: Direct coupling of the carboxylic acid with an amine (or hydrazine) using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a common and mild method for forming amide bonds. nih.gov

Hydrazide Synthesis: The reaction of a nicotinic acid ester or acyl chloride with hydrazine hydrate (B1144303) is a crucial step in many synthetic pathways, leading to nicotinic acid hydrazide, a key precursor for building the thiadiazole ring. rdd.edu.iq

Post-column derivatization techniques have also been developed for the analytical determination of nicotinic acid and its derivatives in biological samples, highlighting its chemical reactivity. nih.govscialert.net

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of the target molecule can be approached through both convergent and divergent strategies, although the literature more strongly supports a linear, divergent-style approach starting from nicotinic acid.

A convergent synthesis would involve preparing the 1,3,4-thiadiazole ring and the nicotinic acid moiety separately before coupling them. For instance, one could synthesize 2-amino-1,3,4-thiadiazole (B1665364) and couple it with a 5-halonicotinic acid derivative via a palladium-catalyzed cross-coupling reaction. This approach is less commonly reported for this specific scaffold.

A divergent (or linear) synthesis is more frequently described for analogous structures. rdd.edu.iq This pathway begins with a common starting material, nicotinic acid, which is sequentially modified to build the final structure. A well-documented route for the synthesis of 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole, a close analogue, provides a clear blueprint. rdd.edu.iq

The probable synthetic sequence is as follows:

Step 1: Acyl Chloride Formation: Nicotinic acid is refluxed with thionyl chloride (SOCl₂) to produce nicotinoyl chloride. rdd.edu.iq

Step 2: Hydrazide Formation: The resulting nicotinoyl chloride is treated with hydrazine hydrate to yield nicotinic acid hydrazide. rdd.edu.iq

Step 3: Thiosemicarbazide Formation: The acid hydrazide is then reacted with an isothiocyanate (e.g., phenyl isothiocyanate) or by first reacting the acyl chloride with thiosemicarbazide to form nicotinoyl thiosemicarbazide. rdd.edu.iq

Step 4: Cyclization: The nicotinoyl thiosemicarbazide intermediate is cyclized to form the 1,3,4-thiadiazole ring. This crucial step yields the final this compound scaffold (as an amine derivative in the cited example). rdd.edu.iq

The success of the synthesis hinges on the appropriate selection of reagents and conditions for the cyclization step. Several effective systems have been reported for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

| Step | Reagent(s) | Solvent | Conditions | Purpose |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Neat | Reflux | Activate carboxylic acid |

| Hydrazide Formation | Hydrazine hydrate | Benzene | Reflux | Form key hydrazide intermediate |

| Thiosemicarbazide Formation | Thiosemicarbazide | Benzene | Reflux | Create thiadiazole precursor |

| Oxidative Cyclization | Ferric ammonium (B1175870) sulfate (B86663) | Ethanol | Reflux | Form thiadiazole ring via oxidation |

| Acid-Catalyzed Cyclization | Conc. H₂SO₄ | - | Room Temp, 2 hrs | Dehydration/cyclization of thiosemicarbazide |

| Acid-Catalyzed Cyclization | Phosphorus oxychloride (POCl₃) | Neat | Reflux, 2 hrs | Dehydration/cyclization of thiosemicarbazide |

| Amidation Coupling | EDC, HOBt | Acetonitrile | Room Temp, 24 hrs | Alternative amide bond formation |

The choice of cyclizing agent is critical. Concentrated sulfuric acid is effective but harsh. rdd.edu.iqnih.gov Phosphorus oxychloride is also a powerful dehydrating agent used for this transformation. dergipark.org.tr Milder, oxidative methods using reagents like ferric ammonium sulfate or iodine have also proven successful. organic-chemistry.orgnih.gov For instance, the oxidative cyclization of thiosemicarbazones in the presence of ferric chloride (FeCl₃) has been used to produce 1,3,4-thiadiazoles in yields ranging from 35-85%. researchgate.net

Optimizing the synthesis involves fine-tuning reaction conditions to maximize yield and purity while minimizing side products. For the cyclization of the acylthiosemicarbazide precursor, key variables include the choice of acid catalyst, reaction temperature, and reaction time.

Catalyst Choice: Stronger dehydrating agents like POCl₃ or PPA might offer faster reaction times compared to H₂SO₄ but may require more careful control to avoid charring or side reactions.

Temperature Control: While many syntheses are conducted at reflux, lowering the temperature and extending the reaction time can sometimes improve selectivity and reduce the formation of impurities.

Purification: Purity is typically achieved through recrystallization from an appropriate solvent, such as ethanol. rdd.edu.iqdergipark.org.tr The final product's identity and purity are confirmed using spectroscopic methods like NMR and IR, as well as elemental analysis. nih.govnih.gov The use of microwave-assisted synthesis has been shown to improve yields (up to 90%) and dramatically reduce reaction times compared to conventional heating. nanobioletters.comingentaconnect.com

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. bohrium.comresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles.

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for the synthesis of thiadiazole derivatives. nanobioletters.comingentaconnect.com Compared to conventional methods that can be laborious, microwave irradiation provides better yields and diminishes unwanted side products. ingentaconnect.com Yields for thiadiazole synthesis using microwave irradiation can range from 85-90%. nanobioletters.com

Ultrasonication: Sonication is another energy-efficient method that can promote reactions, with reported yields for thiadiazole synthesis in the 75-80% range. nanobioletters.com

Green Catalysts and Solvents: Research is moving towards replacing harsh acids and hazardous solvents. Nicotinic acid itself has been used as a green organocatalyst in other reactions. nih.gov The use of water or other environmentally friendly solvents, where possible, aligns with green chemistry goals. One-pot syntheses, which reduce the need for intermediate purification steps, also contribute to a greener process. encyclopedia.pub

By integrating these sustainable techniques, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible. researchgate.net

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, is a more specialized area. While specific examples for this exact molecule are not extensively documented, general methodologies for the asymmetric synthesis of chiral 1,3,4-thiadiazole derivatives can be applied.

One prominent method for achieving enantioselective synthesis is the asymmetric Mannich reaction . A study has demonstrated the successful synthesis of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives with high enantioselectivities (up to >99% enantiomeric excess). This reaction typically involves a three-component condensation of an aldehyde, an amine, and a compound with an active methylene (B1212753) group, catalyzed by a chiral catalyst, such as a cinchona alkaloid squaramide. This approach could be adapted to introduce a chiral center adjacent to the thiadiazole ring by using a chiral aldehyde or amine in the synthesis of a precursor that is subsequently converted to the nicotinic acid derivative.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For instance, a chiral amino acid could be used to introduce chirality. The reaction of chiral N-protected amino acids with thiosemicarbazide in the presence of phosphorus oxychloride can yield chiral N-(1-(5-amino-1,3,4-thiadiazol-2-yl)alkyl) derivatives. nih.gov This chiral amino-thiadiazole could then be further modified to introduce the nicotinic acid moiety.

The table below outlines a general approach for the stereoselective synthesis of chiral 1,3,4-thiadiazole derivatives based on the asymmetric Mannich reaction.

| Reaction Type | Key Components | Catalyst | Stereoselectivity | Potential Application | Reference(s) |

| Asymmetric Mannich Reaction | Aldehyde, Amine, Active Methylene Compound | Cinchona alkaloid squaramide | High enantioselectivity (up to >99% ee) | Introduction of a chiral center on a side chain of the thiadiazole ring. |

It is important to note that the applicability of these stereoselective methods would require specific adaptation and optimization for the synthesis of chiral analogs of this compound. The development of such synthetic routes is crucial for exploring the structure-activity relationship of chiral variants of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 1,3,4 Thiadiazol 2 Yl Nicotinic Acid Analogues

Systematic Design and Synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinic Acid Analogues for SAR Probing

The foundation of understanding the SAR of this compound lies in the systematic design and synthesis of its analogues. This involves strategic modifications to both the 1,3,4-thiadiazole (B1197879) ring and the nicotinic acid core, as well as the exploration of isosteric replacements.

Modifications and Substitutions on the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a key pharmacophore, and its substitution pattern significantly impacts biological activity. nih.gov The synthesis of these analogues often begins with the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. nih.gov This intermediate can then be reacted with various substituted thiosemicarbazides to yield a range of 5-substituted-2-amino-1,3,4-thiadiazole derivatives, which can be further modified. nih.gov

Research has shown that introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core can enhance anticancer effects. nih.gov The nature and position of substituents on this aromatic ring are crucial. For instance, the presence of a 4-chlorophenyl group at the 5-position of the thiadiazole has been shown to boost cytotoxic activity. nih.gov Further modifications on the amino group at the 2-position of the thiadiazole ring also play a vital role in determining the compound's efficacy. nih.gov

A variety of synthetic routes are employed to create these diverse analogues. One common method involves the cyclization of thiosemicarbazides. ijpcbs.comijpcbs.com For example, substituted thiosemicarbazides can be prepared by reacting isoniazid (B1672263) with various isothiocyanates, followed by cyclization with an acid like sulfuric acid to form the 1,3,4-thiadiazole ring. ijpcbs.com Another approach involves the reaction of benzoic or 2-hydroxybenzoic acid with thiosemicarbazide (B42300) to produce 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) or 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, which can then be further derivatized. ijpcbs.com

The following table summarizes the synthesis of some 1,3,4-thiadiazole derivatives starting from isoniazid:

| Starting Material | Reagent | Product |

| Isoniazid | 4-hydroxyphenyl isothiocyanate | N-(4-hydroxyphenyl)-2-isonicotinoylhydrazine-1-carbothioamide |

| Isoniazid | 4-aminophenyl isothiocyanate | N-(4-aminophenyl)-2-isonicotinoylhydrazine-1-carbothioamide |

| Isoniazid | 4-bromophenyl isothiocyanate | N-(4-bromophenyl)-2-isonicotinoylhydrazine-1-carbothioamide |

These thiosemicarbazide intermediates can then be cyclized to form the corresponding 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives with different substituents on the phenyl ring.

Positional and Electronic Substitutions on the Nicotinic Acid Core

The nicotinic acid portion of the molecule offers another avenue for structural modification to probe SAR. Altering the position of the carboxylic acid group or introducing various substituents onto the pyridine (B92270) ring can influence the molecule's electronic properties, and consequently its biological activity.

The synthesis of derivatives with modifications on the nicotinic acid core can be achieved through various organic reactions. For instance, substituted pyridines and nicotinic acid esters can be synthesized from intermediates like 3-phenyl-2-en-1-one. researchgate.netmdpi.com These esters can then be converted to the corresponding acids.

Isosteric Replacements and Bioisosteric Modifications within the Scaffold

Isosteric and bioisosteric replacements are powerful tools in drug design to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, replacing the thiadiazole ring with other five-membered heterocycles like oxadiazoles, triazoles, or thiazoles can lead to significant changes in activity. The imidazo[2,1-b] ijpcbs.comijpcbs.comthiadiazole ring system, for example, is structurally related to imidazo (B10784944) ijpcbs.comijpcbs.comthiazole, where a CH group is replaced by a nitrogen atom, leading to distinct properties. ijpcbs.com

Bioisosteric replacement of the o-ethoxyphenyl group with a furoyl moiety in certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has been shown to improve activity against specific cancer cell lines. nih.gov These modifications highlight the importance of exploring a wide range of heterocyclic systems to optimize the biological profile of the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com For this compound derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their biological activity. nih.gov

These studies typically involve aligning a set of molecules and calculating various molecular fields (e.g., steric and electrostatic) around them. nih.gov The resulting data is then used to build a statistical model that can predict the activity of new, unsynthesized analogues. For instance, a 3D-QSAR study on 1,3,4-thiadiazole derivatives identified that steric and electrostatic properties are key determinants of their anticonvulsant activity. nih.gov The models generated from such studies can provide valuable insights for designing more potent compounds. nih.goveurekaselect.com

Similarly, QSAR studies have been conducted on other thiadiazole derivatives, such as 1,3,4-thiadiazole-2-thione derivatives, to model their inhibitory activity against specific enzymes. nih.gov These studies often use a variety of molecular descriptors, including physicochemical, topological, and electronic parameters, to develop predictive models. nih.gov For a series of 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, 2D-QSAR models were developed to predict their inhibitory activity against PIM-1 kinase, a target implicated in cancer. researchgate.net

The following table presents a hypothetical example of data that could be used in a QSAR study for a series of this compound analogues, showcasing various descriptors and their corresponding biological activity:

| Compound | logP | Molecular Weight | Polar Surface Area | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| 1 | 2.5 | 250.3 | 85.2 | 1 | 4 | 10.5 |

| 2 | 3.1 | 284.7 | 90.1 | 1 | 5 | 5.2 |

| 3 | 2.8 | 264.4 | 82.5 | 2 | 4 | 8.9 |

| 4 | 3.5 | 298.8 | 95.3 | 1 | 5 | 2.1 |

| 5 | 2.2 | 236.2 | 80.7 | 1 | 4 | 15.7 |

Pharmacophore Development and Ligand-Based Drug Design Principles Applied to this compound

Pharmacophore modeling is a crucial aspect of ligand-based drug design, where the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity is identified. researchgate.net For this compound and its analogues, pharmacophore models can be developed based on a set of active compounds. These models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits with the desired activity. This approach, combined with other computational methods like molecular docking, can significantly accelerate the drug discovery process. nih.gov The integration of structure-based and ligand-based design approaches has proven effective in designing potent inhibitors for various biological targets. nih.gov

Conformational Analysis and Tautomerism Impact on the Biological Profile of this compound

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues helps in understanding their preferred shapes and how these shapes influence their biological activity. Computational methods like molecular mechanics and semi-empirical methods can be used to perform systematic conformational searches. nih.gov

Biological Evaluation of 5 1,3,4 Thiadiazol 2 Yl Nicotinic Acid and Its Derivatives in Vitro and Pre Clinical Investigations

In Vitro Biological Screening Platforms and Assays

The initial assessment of the biological activity of 5-(1,3,4-Thiadiazol-2-yl)nicotinic acid and its derivatives involves a battery of in vitro screening platforms and assays. These controlled laboratory experiments are fundamental in elucidating the mechanisms of action and identifying promising lead compounds for further development.

Enzyme Inhibition and Activation Studies for Identified Targets

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been investigated for their ability to modulate the activity of various enzymes. For instance, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of carbonic anhydrases, with some showing selectivity for specific isoforms. neliti.com Another study highlighted a 1,2,4-thiadiazole (B1232254) derivative as a mechanism-based inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov The core structure of this compound suggests potential for similar interactions, warranting its evaluation against a panel of clinically relevant enzymes.

Receptor Binding and Functional Assays

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. nih.gov While specific receptor binding data for this compound is not extensively documented in publicly available literature, derivatives of the parent 1,3,4-thiadiazole ring have been explored for their interactions with various receptors, including muscarinic receptors. neliti.com Functional assays would subsequently be employed to determine whether the binding of a derivative to a receptor results in an agonistic or antagonistic response.

Cell-Based Assays: Proliferation, Apoptosis, Migration, and Differentiation Studies

Cell-based assays are critical for understanding the effects of a compound on cellular processes. Numerous studies have demonstrated the cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines.

For example, a series of 5-aryl-1,3,4-thiadiazole-based compounds were evaluated for their in vitro cytotoxic activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines using the MTT assay. nih.gov The results, expressed as IC₅₀ values, indicated a wide range of anticancer activity. nih.gov Specifically, compounds 4e and 4i from this series showed high selective cytotoxicity towards cancerous cells over normal Vero cells. nih.gov Further investigation revealed that these compounds induced cell cycle arrest at the S and G2/M phases and promoted apoptotic cell death, as indicated by an increased Bax/Bcl-2 ratio and caspase 9 levels. nih.gov

Another study on (1,3,4-thiadiazol-2-yl)-acrylamide derivatives discovered their significant cytotoxicity on several tumor cell lines, with the most potent compounds exhibiting IC₅₀ values of 1-5 μM on acute leukemia cell lines RS4;11 and HL-60. nih.gov Flow cytometry analysis confirmed that these compounds induced caspase-dependent apoptosis. nih.gov Similarly, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines, with some derivatives showing notable cytotoxic activity. nih.gov

The table below summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives from various studies.

| Compound/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| Derivative 3 | MCF-7 | 7.56 | nih.gov |

| 5-FU (control) | MCF-7 | 6.80 | nih.gov |

| Derivative 4e | HepG2 | - | nih.gov |

| Derivative 4i | HepG2 | - | nih.gov |

| (1,3,4-thiadiazol-2-yl)-acrylamide derivative | RS4;11 | 1-5 µM | nih.gov |

| (1,3,4-thiadiazol-2-yl)-acrylamide derivative | HL-60 | 1-5 µM | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (3d) | SKNMC | 4.5 µM | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (3h) | HT-29 | 3.1 µM | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (3b) | PC3 | 12.6 µM | nih.gov |

In Vitro Antimicrobial, Antiviral, or Antiparasitic Efficacy Assessments

The 1,3,4-thiadiazole moiety is a common feature in many compounds with antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogens.

For instance, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated good inhibitory effects against S. aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20-28 μg/mL. neliti.com Another study synthesized a series of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives and tested their in vitro antimicrobial activity against Escherichia coli, Salmonella typhi, and several fungal strains, with some compounds showing moderate activity. neliti.com

Furthermore, a series of 1,3,4-thiadiazole derivatives were synthesized and showed significant to moderate activity against both gram-positive and gram-negative bacteria. ijpcbs.com The table below presents the antimicrobial activity of selected 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Microorganism | Activity | Reference |

| Fluorinated/Chlorinated 1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | MIC: 20-28 µg/mL | neliti.com |

| 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives | E. coli, S. typhi | Moderate | neliti.com |

| Substituted 1,3,4-Thiadiazole derivatives | Gram-positive & Gram-negative bacteria | Significant to moderate | ijpcbs.com |

Immunomodulatory and Anti-inflammatory Cellular Profiling

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been an area of active research. Some derivatives have been synthesized and evaluated for their anti-inflammatory activities. neliti.com While specific data on the immunomodulatory and anti-inflammatory cellular profiling of this compound is limited, the known activities of related compounds suggest that this would be a fruitful area of investigation. Such profiling would typically involve assessing the compound's effect on cytokine production, immune cell proliferation, and the expression of inflammatory mediators in relevant cell models.

Identification and Validation of Molecular Pharmacological Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic effects. For 1,3,4-thiadiazole derivatives, a variety of molecular targets have been identified.

For example, some 1,3,4-thiadiazole derivatives have been shown to act as tyrosine kinase inhibitors. nih.gov In one study, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and found to be potent inhibitors of the PI3K/AKT signaling pathway in chronic myeloid leukemia (CML) cells. nih.gov Compound 7 from this series exhibited an IC₅₀ of 0.038 μM against the K562 CML cell line and significantly reduced the phosphorylation of proteins in the PI3K/Akt pathway. nih.gov

Another study reported on a series of 1,3,4-thiadiazole derivatives with anticancer activity, with one compound showing promising inhibitory activity against the aromatase enzyme in MCF-7 cells. farmaceut.org Furthermore, some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of the Abl protein kinase. nih.gov

The validation of these targets typically involves a combination of biochemical assays, molecular modeling, and genetic approaches to confirm that the compound's biological effects are mediated through its interaction with the proposed target.

Target Deconvolution Strategies

Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development. While specific target deconvolution studies for this compound are not extensively reported in the public domain, several strategies are commonly employed for this purpose and have been applied to the broader class of 1,3,4-thiadiazole derivatives.

Affinity Chromatography: This technique involves immobilizing the small molecule (ligand) onto a solid support to capture its binding partners from a cell lysate or tissue extract. The captured proteins are then eluted and identified by mass spectrometry. For a molecule like this compound, the carboxylic acid group could be exploited for immobilization to a resin.

Chemical Proteomics: This approach utilizes probe-based methods to identify protein targets in a complex biological sample. An activity-based probe, for instance, could be designed based on the this compound scaffold to covalently label and identify its protein targets.

For the broader class of 1,3,4-thiadiazole derivatives, several molecular targets have been identified through various methods, providing clues to the potential targets of this compound. For example, certain derivatives have been identified as inhibitors of enzymes like Abl tyrosine kinase, PIM kinases, and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov

| Strategy | Description | Potential Application to this compound |

| Affinity Chromatography | Immobilized ligand captures binding proteins from lysates. | The nicotinic acid moiety could be used as a handle for immobilization. |

| Chemical Proteomics | Use of probes to label and identify targets in complex mixtures. | A probe based on the core scaffold could be synthesized. |

Biophysical Characterization of Ligand-Target Interactions

Once a potential target is identified, biophysical methods are employed to characterize the binding interaction in detail, providing information on affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding between a ligand and a target protein immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein in solution. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding, as well as the stoichiometry of the interaction.

| Technique | Information Obtained | Relevance |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Binding affinity (KD) | Quantifies the strength and speed of the ligand-target interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding event. |

Pre-clinical Efficacy Studies in Relevant Disease Models

The in vivo efficacy of a compound is a critical determinant of its therapeutic potential. Preclinical studies in relevant animal models provide essential proof-of-concept and inform on the potential of a compound to treat a specific disease.

While specific in vivo studies on this compound are limited in the available literature, research on related 1,3,4-thiadiazole derivatives has demonstrated their potential in various disease models.

For instance, a study on novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives showed significant diuretic activity in white rats. researchgate.net In the field of oncology, a new series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds was synthesized, and an in vivo radioactive tracing study of one of the derivatives demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model. nih.gov Another study on newly synthesized thiadiazole derivatives showed that some compounds exhibited anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Furthermore, some N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives have shown anticancer activity in xenograft models. nih.gov

These studies, while not directly on this compound, highlight the potential of the 1,3,4-thiadiazole scaffold to yield compounds with in vivo efficacy in models of diuresis, cancer, and inflammation.

| Derivative Class | Animal Model | Observed Efficacy | Reference |

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | White rats | Diuretic activity | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | Tumor-bearing mice | Targeting of sarcoma cells | nih.gov |

| Thiadiazole derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory activity | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | Cancer xenograft models | Anticancer activity | nih.gov |

Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development to monitor treatment response, predict efficacy, and understand the mechanism of action. The identification and validation of biomarkers in preclinical models can significantly de-risk subsequent clinical development.

For the class of 1,3,4-thiadiazole derivatives, preclinical studies have pointed towards potential biomarkers. For example, in studies of anti-inflammatory derivatives, levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2, were measured in stimulated macrophage cells to assess compound activity. nih.gov In anticancer studies, the expression levels of proteins involved in apoptosis, such as Bax and Bcl-2, and caspases have been used to monitor the cellular response to treatment with thiadiazole derivatives. nih.gov For derivatives targeting specific kinases, the phosphorylation status of downstream substrates serves as a direct biomarker of target engagement and pathway inhibition.

While specific biomarkers for this compound have not been identified, the findings from related compounds suggest that a panel of inflammatory, apoptotic, and signaling biomarkers could be relevant for its preclinical evaluation.

| Potential Biomarker Type | Example | Relevance in Preclinical Studies |

| Inflammatory Cytokines | TNF-α, IL-6 | Assessing anti-inflammatory activity. |

| Apoptotic Markers | Bax/Bcl-2 ratio, Caspase activity | Evaluating induction of cancer cell death. |

| Signaling Pathway Proteins | Phosphorylated kinases and substrates | Confirming target engagement and mechanism of action. |

Mechanistic Investigations of Biological Action

Understanding how a compound exerts its biological effects at a molecular level is fundamental to its development as a therapeutic agent. This involves elucidating its impact on cellular signaling pathways and their complex interplay.

Several studies on 1,3,4-thiadiazole derivatives have shed light on their ability to modulate key cellular signaling pathways. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to exert their anti-chronic myeloid leukemia effect by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.

In another study, certain 1,3,4-thiadiazole derivatives were shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. This suggests that some derivatives may exert their anti-inflammatory effects through this pathway. Furthermore, the discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent inhibitors of PIM kinases points to another important signaling pathway that can be targeted by this class of compounds. PIM kinases are involved in cell survival and proliferation, and their inhibition can lead to anticancer effects.

The crosstalk between different signaling pathways is a complex area of research. A recent study on a novel dihydropyrrolidone-thiadiazole compound revealed a crosstalk between the YycG/F two-component regulatory pathway and cell membrane homeostasis in combating methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential for thiadiazole derivatives to have multifaceted mechanisms of action involving the interplay of different cellular processes.

While the specific signaling pathways modulated by this compound remain to be elucidated, the findings from its derivatives suggest that pathways involved in inflammation, cell proliferation, and survival are likely candidates.

| Signaling Pathway | Modulating Derivative Class | Potential Biological Outcome |

| PI3K/Akt | 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea | Anti-cancer (CML) |

| Lipoxygenase Pathway | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Anti-inflammatory, Anti-cancer |

| PIM Kinase Pathway | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | Anti-cancer |

| YycG/F Pathway | Dihydropyrrolidone-thiadiazole | Antibacterial (MRSA) |

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive searches of peer-reviewed scientific literature and databases have revealed a notable absence of specific studies focused on the gene expression and proteomic profiling of this compound. Research to date has primarily centered on the synthesis and broad biological evaluation of various 1,3,4-thiadiazole derivatives, often assessing their general cytotoxic or antimicrobial effects without delving into the specific molecular pathways through transcriptomic or proteomic analyses. nih.govnih.govnih.govnih.govnih.govnih.gov Similarly, while the effects of nicotinic acid (niacin) on gene expression are well-documented, particularly in the context of lipid metabolism, this body of research does not extend to its thiadiazole derivatives. nih.govnih.gov

Consequently, this section will discuss the potential for gene expression and proteomic changes in response to this compound by extrapolating from the known biological activities of its constituent moieties: the 1,3,4-thiadiazole ring and the nicotinic acid core. This approach provides a theoretical framework for future investigations into the compound's mechanism of action at the molecular level.

Inferred Effects Based on the Nicotinic Acid Moiety

Nicotinic acid is known to modulate the expression of numerous genes involved in lipid metabolism, inflammation, and cellular signaling. nih.gov In vivo and in vitro studies have demonstrated that nicotinic acid can alter the transcription of genes in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. nih.gov For instance, treatment of obese dogs with nicotinic acid was shown to decrease the hepatic expression of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis. nih.gov In cultured human adipocytes, nicotinic acid has been observed to inhibit the induction of pro-inflammatory chemokines and increase the expression of the anti-atherogenic adipokine, adiponectin. nih.gov

Given that this compound retains the core structure of nicotinic acid, it is plausible that it could exert similar effects on gene expression. Future research could investigate whether this derivative modulates the expression of genes regulated by nicotinic acid, such as those involved in lipid transport and metabolism.

Table 1: Examples of Genes Regulated by Nicotinic Acid in Various Tissues

| Gene | Tissue/Cell Type | Effect of Nicotinic Acid | Potential Implication for this compound | Reference |

| DGAT2 | Liver (Canine) | Downregulation | Potential to lower triglyceride synthesis | nih.gov |

| Adiponectin | Adipocytes (Human) | Upregulation | Potential anti-inflammatory and anti-atherogenic effects | nih.gov |

| IL-6 | Adipose Tissue (Human) | Upregulation (acutely) | Potential modulation of inflammatory responses | nih.gov |

| PPARα | Skeletal Muscle (Human) | Upregulation | Potential influence on fatty acid oxidation | nih.gov |

| PGC-1α | Skeletal Muscle (Human) | Upregulation | Potential impact on mitochondrial biogenesis and energy metabolism | nih.gov |

Inferred Effects Based on the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole scaffold is a component of numerous compounds with demonstrated biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.govnih.gov While specific gene expression or proteomic data for this compound is unavailable, the established activities of related thiadiazole derivatives suggest potential pathways that could be modulated.

For example, many anticancer agents containing the 1,3,4-thiadiazole ring have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines. nih.gov These processes are governed by complex gene regulatory networks. A study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that active compounds induced cell cycle arrest and increased the Bax/Bcl-2 ratio, a key indicator of apoptosis. nih.gov This suggests that such compounds can modulate the expression of genes controlling the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), p53, Bax, and Bcl-2.

Proteomic studies of other pharmacologically active compounds can also provide a template for what might be expected. For instance, proteomic profiling is a powerful tool to identify the protein targets of a drug and to understand its mechanism of action. acs.org In the context of antimicrobial activity, which is a known property of some 1,3,4-thiadiazole derivatives, proteomic analysis could reveal effects on bacterial protein synthesis, cell wall integrity, or metabolic pathways. nih.gov

Table 2: Potential Gene and Protein Targets for Future Investigation Based on the Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Potential Gene/Protein Targets | Rationale | Reference |

| Anticancer | p53, Bax, Bcl-2, Caspases, Cyclins, CDKs | These are key regulators of apoptosis and the cell cycle, which are often dysregulated in cancer and are affected by other anticancer thiadiazole derivatives. | nih.gov |

| Antimicrobial | Bacterial metabolic enzymes, Cell wall synthesis proteins | These are common targets for antimicrobial agents, and some 1,3,4-thiadiazoles exhibit antimicrobial properties. | nih.gov |

| Anti-inflammatory | COX-1, COX-2, LOX | Some heterocyclic compounds are known to inhibit these enzymes involved in the inflammatory response. | researchgate.netsemanticscholar.org |

No Research Found on the Computational Applications of this compound

Searches were conducted to identify studies related to its quantum chemical calculations, molecular docking, molecular dynamics simulations, use in de novo design, or as a reference in virtual screening. Despite employing various search strategies, no publications were found that specifically address the computational analysis of this particular molecule.

The performed searches included broad queries for computational studies on 1,3,4-thiadiazole derivatives, which yielded numerous results on related but distinct molecules. However, subsequent, more specific searches for "this compound" in conjunction with key computational chemistry terms did not return any relevant findings.

This lack of available information prevents the creation of a scientifically accurate article based on the provided outline, as no research data appears to exist in the public domain for the specified compound. Therefore, the requested article on the computational chemistry and molecular modeling applications of this compound cannot be generated at this time.

It is possible that research on this compound exists but has not been published, is part of proprietary research, or uses a different nomenclature. However, based on the conducted searches using the provided chemical name, no data is currently available.

Computational Chemistry and Molecular Modeling Applications for 5 1,3,4 Thiadiazol 2 Yl Nicotinic Acid

Homology Modeling and Target Structure Prediction for Novel Interactions

A significant hurdle in drug discovery is the frequent absence of experimentally determined three-dimensional (3D) structures for protein targets of interest. nih.gov X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are time-consuming and not always feasible. nih.gov This is where homology modeling, also known as comparative modeling, becomes an invaluable computational tool. uniroma1.it The technique is founded on the principle that proteins with similar amino acid sequences adopt similar 3D structures, as structure is more conserved than sequence throughout evolution. nih.govnih.gov

For a novel compound like 5-(1,3,4-thiadiazol-2-yl)nicotinic acid, whose specific protein targets may not be fully identified, homology modeling can be employed to build high-quality 3D models of potential target proteins. This enables structure-based drug design efforts, such as molecular docking and virtual screening, to predict binding modes and affinities. uniroma1.itbohrium.com The accuracy of a homology model is highly dependent on the percentage of sequence identity between the target protein and the template structure; models built on identities above 50% are often considered sufficiently accurate for drug design applications. nih.govnih.gov

A Prospective Workflow for Target Prediction and Interaction Analysis:

The process of using homology modeling to explore novel interactions for this compound would follow a systematic, multi-step approach.

Step 1: Identification of Potential Protein Targets

Given that derivatives of the 1,3,4-thiadiazole (B1197879) core have shown activity against various protein families, initial efforts would focus on identifying potential targets based on structural similarity to known active compounds. For instance, various 1,3,4-thiadiazole derivatives have been investigated as inhibitors of protein kinases, lipoxygenase, and estrogen receptors. nih.govplos.orgfrontiersin.org Therefore, members of these protein families for which experimental structures are lacking would be prime candidates for homology modeling.

Step 2: Template Selection and Sequence Alignment

Once a target protein sequence is identified, a search is conducted against a database of known protein structures, such as the Protein Data Bank (PDB), to find suitable templates. nih.gov The selection of the best template is critical and is based on factors like sequence identity, query coverage, and the quality of the experimental template structure. nih.gov Sophisticated alignment algorithms are then used to align the target sequence with the template sequence(s). bohrium.com

Step 3: Model Building and Refinement

Step 4: Model Validation

The quality of the generated homology model is rigorously assessed using various computational tools. These programs check stereochemical parameters, bond lengths, and angles to ensure the model is reliable for subsequent studies like molecular docking. nih.gov

Step 5: Molecular Docking and Interaction Analysis

With a validated 3D model of the target protein, molecular docking simulations can be performed. This involves computationally placing the this compound molecule into the predicted binding site of the modeled protein. The results provide insights into the plausible binding conformation, binding affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding its mechanism of action and for designing derivatives with improved potency and selectivity. tandfonline.com

Below are interactive data tables illustrating this prospective application.

Table 1: Hypothetical Homology Modeling Workflow for a Potential Target

| Step | Description | Commonly Used Software/Tools |

| 1. Target Identification | Identifying a potential protein target based on literature data for similar compounds. | BLAST, PubMed |

| 2. Template Search | Finding suitable template structures from the Protein Data Bank (PDB). | BLAST, HHpred, SWISS-MODEL |

| 3. Sequence Alignment | Aligning the target and template sequences. | ClustalW, T-Coffee, MUSCLE |

| 4. Model Building | Generating the 3D model of the target protein. | MODELLER, SWISS-MODEL, I-TASSER |

| 5. Model Refinement | Optimizing the geometry and energy of the model. | GROMACS, AMBER, PyMOL |

| 6. Model Validation | Assessing the quality of the generated model. | PROCHECK, Ramachandran Plot Analysis, Verify3D |

| 7. Molecular Docking | Predicting the binding mode of the ligand to the modeled target. | AutoDock Vina, Glide, Gold |

Table 2: Potential Protein Targets for this compound Based on Analog Studies

| Potential Target Family | Rationale for Selection | Example PDB Template for Homology Modeling |

| Protein Kinases (e.g., PIM-1) | 1,3,4-Thiadiazole derivatives are known inhibitors of various kinases involved in cancer. nih.gov | 4YRO (Crystal structure of PIM-1 Kinase) |

| Estrogen Receptors (ERα, ERβ) | Some thiadiazole compounds have been screened for activity against estrogen receptors in breast cancer. plos.org | 1GWR (ERα), 1L2I (ERβ) |

| Lipoxygenase (LOX) | Derivatives have been synthesized and tested for LOX inhibitory activity, relevant to inflammation and cancer. nih.gov | 1N8Q (Human 15-lipoxygenase-1) |

| G-Protein Coupled Receptors (GPCRs) | The G protein-coupled estrogen receptor 1 (GPER-1) is a target for which homology models have been successfully used. tandfonline.comtandfonline.com | 2RH1 (Human β2-adrenergic GPCR) |

By leveraging homology modeling, researchers can bridge the gap between sequence and structure, enabling the rational, structure-based investigation of novel compounds like this compound. This computational approach accelerates the identification of new drug-target interactions and provides a solid foundation for lead optimization in the drug discovery pipeline. uniroma1.itnumberanalytics.com

Medicinal Chemistry Applications and Broader Impact of 5 1,3,4 Thiadiazol 2 Yl Nicotinic Acid Research

Development of 5-(1,3,4-Thiadiazol-2-yl)nicotinic Acid as a Chemical Probe for Biological Pathways

While direct research on this compound as a specific chemical probe is not extensively documented in the provided results, the broader class of 1,3,4-thiadiazole (B1197879) derivatives is widely used to investigate biological pathways. These compounds serve as versatile scaffolds to which various functional groups can be attached, allowing for the exploration of structure-activity relationships and the identification of molecular targets. For instance, derivatives of 1,3,4-thiadiazole have been synthesized to probe their interactions with enzymes and receptors involved in cancer and microbial infections. nih.govnih.gov The nicotinic acid moiety itself is a form of niacin (Vitamin B3) and is a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular metabolism. amegroups.cn This suggests that this compound could potentially be used to probe pathways related to NAD biosynthesis and energy metabolism.

Optimization Strategies for Lead Compounds Derived from this compound

The optimization of lead compounds containing the 1,3,4-thiadiazole core is a central theme in medicinal chemistry. Researchers employ various strategies to enhance the potency, selectivity, and pharmacokinetic properties of these molecules. A common approach involves the modification of substituents at different positions of the thiadiazole and the nicotinic acid rings.

Key Optimization Strategies:

Substitution on the Phenyl Ring: In many 1,3,4-thiadiazole derivatives, the introduction of different substituents on an attached phenyl ring significantly influences biological activity. For example, the position and nature of substituents can enhance anticancer efficacy. mdpi.com

Modification of the Amino Group: For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, derivatization of the amino group is a key strategy to modulate antimicrobial or anticancer activity. nih.govmdpi.com

Introduction of Different Heterocyclic Moieties: Hybrid molecules are created by linking the 1,3,4-thiadiazole core to other heterocyclic systems, such as piperazine, pyridine (B92270), or thiazolidinone, to access novel chemical space and biological activities. nih.govnih.gov

These strategies are guided by structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in its biological effects.

Contributions to the Design of Novel Drug Candidates in Specific Therapeutic Areas

Derivatives of this compound have shown promise in several therapeutic areas, leading to the design of novel drug candidates.

Anti-infective Agents

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of anti-infective agents. researchgate.net Derivatives have demonstrated potent activity against a range of pathogens.

Antibacterial Activity: Numerous 2-amino-1,3,4-thiadiazole derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some synthesized compounds showed potent efficacy against Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antitubercular Activity: Certain derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

Antifungal Activity: The 1,3,4-thiadiazole nucleus is also found in compounds with antifungal properties. nih.gov

Oncology

The 1,3,4-thiadiazole ring is a key structural component in many anticancer agents. nih.gov Its derivatives have been shown to exert their effects through various mechanisms. nih.gov

Cytotoxicity against Cancer Cell Lines: A multitude of studies have reported the synthesis of 1,3,4-thiadiazole derivatives with significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (LoVo) cancer cells. nih.govmdpi.comnih.gov

Enzyme Inhibition: Some derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as lipoxygenase, Abl kinase, and histone deacetylase. mdpi.combrieflands.com

Induction of Apoptosis and Cell Cycle Arrest: Certain compounds have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells, thereby inhibiting tumor growth. nih.govnih.gov

| Compound Category | Therapeutic Area | Notable Activities |

| 2-Amino-1,3,4-thiadiazole derivatives | Anti-infectives | Potent against MRSA, H. pylori, and M. tuberculosis. nih.govnih.gov |

| 5-Aryl-1,3,4-thiadiazole derivatives | Oncology | Cytotoxic to breast, liver, and colon cancer cell lines. nih.govmdpi.com |

| 1,3,4-Thiadiazole-2-yl-benzamide derivatives | Oncology | Lipoxygenase inhibition, induction of apoptosis. brieflands.com |

Neurodegeneration

While less explored than in oncology and infectious diseases, the nicotinic acid component of the core structure suggests potential applications in neurodegenerative disorders like Alzheimer's disease. Nicotinic acid (niacin) supplementation has been investigated for its potential to ameliorate cognitive decline. amegroups.cn It is a precursor to NAD+, which is involved in cellular processes that may be disrupted in neurodegenerative conditions. amegroups.cn Research into derivatives of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one containing a thiadiazole moiety has identified potent acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy. nih.gov

Metabolic Disorders

The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed to treat metabolic disorders such as diabetes. nih.gov Heterocyclic compounds are a major focus in the search for new antidiabetic agents. nih.gov While conventional treatments for metabolic dysfunction-associated steatotic liver disease (MASLD) have shown limited effects on liver histology, novel therapeutic strategies are being explored. nih.gov

Establishment of Design Principles for Related Heterocyclic Systems with Enhanced Biological Activity

The extensive research on this compound and its analogs has contributed to the establishment of broader design principles for other heterocyclic systems.

Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, which is a fundamental component of nucleic acids. nih.gov This principle of replacing one functional group with another that has similar physical or chemical properties is a powerful tool in drug design to modulate activity and pharmacokinetic properties.

Aromaticity and Stability: The aromatic nature of the 1,3,4-thiadiazole ring imparts significant in vivo stability and generally low toxicity. mdpi.com This makes it an attractive scaffold for drug development.

Planarity and Molecular Interactions: The planar structure of five-membered heterocycles like 1,3,4-thiadiazole, with their delocalized π-electron systems, facilitates interactions with biological targets such as enzymes and receptors. kashanu.ac.ir

Privileged Scaffolds: The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to derive ligands for a variety of different biological targets. researchgate.net

Academic Patenting Trends and Research Landscape Analysis Related to this compound Derivatives

The research landscape for 1,3,4-thiadiazole derivatives is active, with a significant number of publications and patent applications. A search for patents reveals inventions related to new derivatives and their synthesis methods, highlighting the ongoing commercial and academic interest in this class of compounds. For example, patents have been filed for novel 4-(2-((5-(substitutedamino)-1,3,4-thiadiazole-2-yl)thio)acetyl)benzenesulphonamide derivatives and their synthesis. google.com The broad spectrum of biological activities associated with these compounds, from anticancer to anti-infective properties, drives continuous research and development efforts in both academic and industrial settings. researchgate.netnih.gov The synthesis of new derivatives and their evaluation for various biological activities remains a prominent area of investigation. mdpi.comnih.gov

Future Directions and Unaddressed Research Questions for 5 1,3,4 Thiadiazol 2 Yl Nicotinic Acid

Exploration of Novel Synthetic Methodologies for Accessing Complex Derivatives

The future of drug discovery with the 5-(1,3,4-thiadiazol-2-yl)nicotinic acid scaffold will heavily rely on the development of novel and efficient synthetic routes to create a diverse library of derivatives. While classical methods for synthesizing 1,3,4-thiadiazoles are established, future work should focus on more advanced and sustainable techniques. nih.gov

Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis: These methods can accelerate reaction times, improve yields, and reduce the use of hazardous solvents. nih.gov

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex derivatives can significantly improve synthetic efficiency. nih.govencyclopedia.pub

Flow Chemistry: The use of microreactors allows for precise control over reaction conditions, leading to higher purity products and safer handling of reagents. frontiersin.org

Catalytic Methods: The development of novel catalysts, including heterogeneous and nano-catalysts, can enable more selective and efficient functionalization of the thiadiazole and nicotinic acid rings. nih.gov

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages for Derivative Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. nih.gov | Optimization of reaction conditions for diverse substitutions. |

| Multi-component Reactions | High atom economy, reduced purification steps, rapid library generation. nih.gov | Discovery of new reaction pathways for novel scaffolds. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. frontiersin.org | Integration with real-time analytics for process optimization. |

| Novel Catalysis | High selectivity, access to previously inaccessible derivatives. nih.gov | Development of catalysts for C-H activation on the heterocyclic rings. |

Integration of Advanced Biological Screening Technologies

To comprehensively understand the biological activity of this compound and its derivatives, a move beyond traditional target-based screening is necessary. The integration of advanced screening technologies will provide a more holistic view of the compound's effects.

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired change in cellular phenotype, without a preconceived notion of the molecular target. aacrjournals.org This is particularly useful for complex diseases where the underlying mechanisms are not fully understood. youtube.comnih.gov High-content imaging (HCI) can be employed to monitor multiple cellular parameters simultaneously, providing a rich dataset for each compound. nih.gov

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that mimic the structure and function of human organs. nih.govmerckgroup.com Using OOCs, such as liver-on-a-chip or gut-on-a-chip, can provide more physiologically relevant data on a compound's efficacy and potential toxicity early in the drug discovery process, bridging the gap between in vitro cell cultures and in vivo animal models. nih.govpfizer.comamerigoscientific.com This technology allows for the testing of multiple drugs simultaneously and can help in predicting human responses more accurately. pfizer.comamerigoscientific.com

Deeper Understanding of Multi-target and Polypharmacological Aspects

The "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many effective drugs act on multiple targets. nih.govtcmsp-e.com Given the diverse biological activities associated with both 1,3,4-thiadiazole (B1197879) and nicotinic acid, it is highly probable that this compound and its derivatives will exhibit polypharmacological profiles.

Future research should aim to:

Systematically profile derivatives against large panels of biological targets, such as kinase panels, to identify both primary and secondary targets. nih.govnih.gov

Utilize computational approaches to predict potential off-target interactions. nih.gov

Understanding these multi-target interactions is crucial for both drug repurposing and for designing safer and more effective therapies. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. crimsonpublishers.com For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from thiadiazole and nicotinic acid derivatives to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity of novel, untested derivatives, helping to prioritize which compounds to synthesize. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as target affinity and low toxicity.

Data Analysis: AI can analyze the large datasets generated from high-throughput and phenotypic screening to identify subtle patterns and correlations that may be missed by human researchers. frontiersin.org

| AI/ML Application | Potential Impact on Drug Discovery |

| Predictive QSAR Models | Prioritization of synthetic targets, reducing wasted resources. nih.govresearchgate.net |

| Generative Molecular Design | Creation of novel and highly optimized lead compounds. |

| High-Content Screening Analysis | Identification of novel mechanisms of action and biomarkers. frontiersin.org |

Investigation of Emerging Therapeutic Indications and Neglected Disease Applications

The broad spectrum of biological activities reported for thiadiazole derivatives suggests that this compound could be relevant for a wide range of diseases. rsc.orgresearchgate.net While initial investigations might focus on areas like cancer and inflammation, future research should explore emerging and neglected therapeutic areas.

Neglected Tropical Diseases (NTDs): There is an urgent need for new treatments for diseases like leishmaniasis and Chagas disease. nih.govnih.govfrontiersin.org Thiadiazole-containing compounds have shown promise as antiparasitic agents, making this a key area for investigation. nih.govresearchgate.netmdpi.com

Antiviral Applications: The structural features of the thiadiazole ring make it a candidate for the development of novel antiviral agents. mdpi.com

Neurological Disorders: Given the role of nicotinic acid in the central nervous system, derivatives of this compound could be explored for their potential in treating neurodegenerative diseases. frontiersin.org

Elucidation of Remaining Gaps in Structure-Activity Relationships and Target Selectivity Profiles

A critical and ongoing area of research will be the detailed elucidation of the structure-activity relationships (SAR) and target selectivity profiles of this compound derivatives. nih.govresearchgate.netnih.gov

Key unanswered questions include:

How do different substituents on the thiadiazole and pyridine (B92270) rings influence target binding and selectivity?

Can specific structural modifications be made to enhance selectivity for a particular target, thereby reducing off-target effects? nih.govoup.com

Systematic medicinal chemistry campaigns, guided by computational modeling and extensive biological testing, will be required to answer these questions. nih.govmdpi.com Achieving high target selectivity is often a major challenge in drug discovery, particularly for classes of targets like protein kinases where the ATP-binding site is highly conserved. nih.govnih.gov Strategies to achieve selectivity may include targeting less conserved allosteric sites or exploiting unique features of the inactive conformation of a target protein. nih.gov

Q & A

Q. What are the common synthetic routes for 5-(1,3,4-thiadiazol-2-yl)nicotinic acid and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives can be prepared by reacting nicotinic acid precursors with thiadiazole-containing reagents under acidic or basic conditions. Key steps include esterification of the carboxylic acid group, followed by coupling with thiadiazole moieties (e.g., via Pinner reactions or thiol-alkylation) . Purification often involves trituration with mildly basic water (pH ~10) or chromatography .

Q. How is structural characterization performed for this compound derivatives?

Structural confirmation relies on spectroscopic methods:

- 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 7.0–8.1 ppm) and carbon signals (e.g., thiadiazole carbons at δ 158–170 ppm) are analyzed .

- Elemental analysis : Used to verify purity and stoichiometry (e.g., deviations ≤0.5% for C, H, N) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound class?

Thiadiazole derivatives exhibit antimicrobial activity against human pathogens. For example, modified chitosan derivatives containing thiadiazole moieties show inhibitory effects on microbial growth (tested via agar diffusion assays, MIC values ≤50 µg/mL) . Cytotoxicity assays (e.g., MTT) are used to evaluate safety profiles in vitro .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with bulky substituents?

Yields decrease with steric hindrance. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Introducing electron-withdrawing groups on the thiadiazole ring to enhance reactivity .

- Employing coupling agents like HATU or EDCI for amide bond formation . Contradictions in yield data (e.g., 18% vs. 91% in similar reactions) may arise from solvent purity or reaction temperature variations .

Q. What mechanistic insights exist for the oxidative stability of this compound?

The compound’s stability under oxidative conditions (e.g., peroxomonosulfate) depends on protonation states. In acidic media, the nicotinic acid moiety is protonated, reducing reactivity with oxidants. Rate laws derived from kinetic studies (e.g., second-order dependence on [HSO5−]) suggest a radical-mediated pathway .

Q. How do substituents on the thiadiazole ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., methylthio) enhance antimicrobial potency by increasing lipophilicity .

- Aromatic substituents (e.g., benzyl) improve binding to microbial enzymes via π-π stacking .

- Sulfonamide groups (e.g., 5-sulfamoyl) may introduce toxicity, requiring careful functionalization .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for thiadiazole derivatives?

Discrepancies in NMR signals (e.g., splitting patterns) can arise from dynamic processes like tautomerism. Solutions include:

- Variable-temperature NMR : To identify conformational changes.

- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals .

- X-ray crystallography : For unambiguous structural determination .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

- Solubility : Use shake-flask method with buffers (pH 1–7.4) to simulate physiological conditions.

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration .

Q. What statistical approaches are recommended for analyzing biological activity data?

- ANOVA with Tukey HSD : To compare mean differences across treatment groups (e.g., microbial inhibition zones) .

- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC50 values .

- Principal Component Analysis (PCA) : To correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.